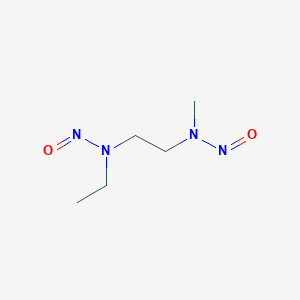
n-Ethyl-n'-methyl-n,n'-dinitrosoethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 62592 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of NSC 62592 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of NSC 62592.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 62592 may involve large-scale reactors and continuous processing methods to achieve high yields and purity.
Análisis De Reacciones Químicas
NSC 62592 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 62592 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used, but they often include derivatives of NSC 62592 with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 62592 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 62592 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which NSC 62592 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 62592 is used.
Comparación Con Compuestos Similares
NSC 62592 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 62592.
NSC 9262: Another compound with similar applications in sensor conditioning and calibration.
Paclitaxel: Although primarily used as a chemotherapeutic agent, paclitaxel has some structural features that are comparable to NSC 62592.
The uniqueness of NSC 62592 lies in its specific interactions and the range of applications it offers, making it a valuable compound for further study and development.
Propiedades
Número CAS |
6972-80-1 |
|---|---|
Fórmula molecular |
C5H12N4O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
N-ethyl-N-[2-[methyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C5H12N4O2/c1-3-9(7-11)5-4-8(2)6-10/h3-5H2,1-2H3 |
Clave InChI |
USSIIDQJYJEEQE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN(C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


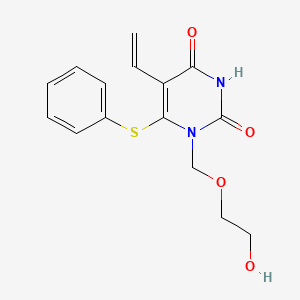
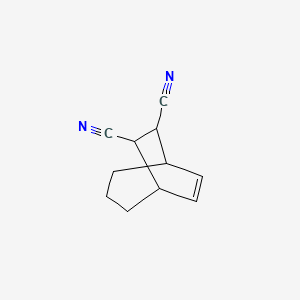
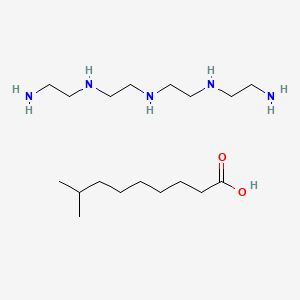
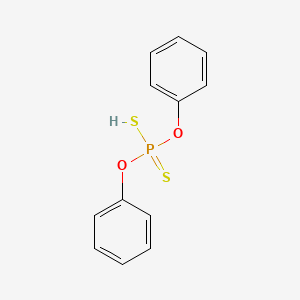


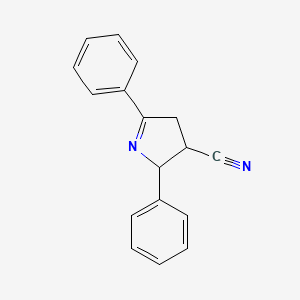
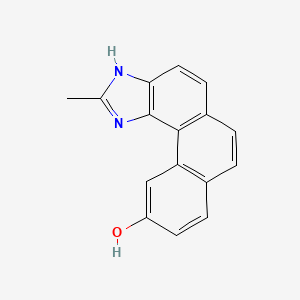
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
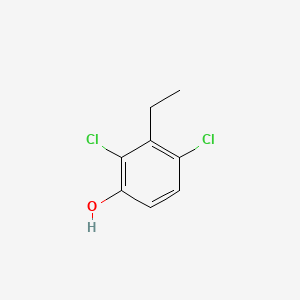

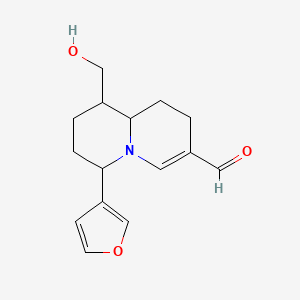
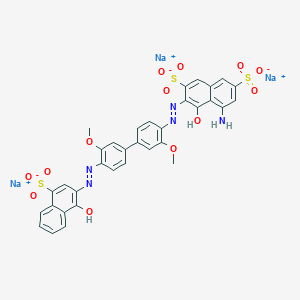
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)
